Methyl 4-methoxy-2-nitrobenzoate
Overview
Description
Scientific Research Applications
Chemical Synthesis
“Methyl 4-methoxy-2-nitrobenzoate” is used in the synthesis of various chemical compounds . It’s a key intermediate in the production of a wide range of chemicals .
Catalyst in Esterification
This compound is used in the esterification process, where it reacts with various benzoic acids in the presence of an acidic catalyst . In a study, zirconium metal catalysts with fixed Ti showed the best activity .
Production of Methyl Benzoate Compounds
“Methyl 4-methoxy-2-nitrobenzoate” is used in the production of Methyl Benzoate (MB) compounds . These compounds have low toxicity and are mainly used in scents and as solvents .
Flavoring Agent
Methyl benzoate compounds, which can be synthesized from “Methyl 4-methoxy-2-nitrobenzoate”, have a fruity flavor and can be used in pineapple, strawberry, and cherry syrups .
Solvent in Resin Rubber
Methyl benzoate, synthesized from “Methyl 4-methoxy-2-nitrobenzoate”, acts as a solvent in resin rubber .
Raw Material for Antitumor Drug
“Methyl p-bromobenzoate”, which can be synthesized from “Methyl 4-methoxy-2-nitrobenzoate”, is the main raw material of pemetrexed disodium, an antitumor drug .
Raw Material for Antifungal Compound
“Methyl p-bromobenzoate” is also used in the synthesis of diglitin A , an antifungal compound .
Green Chemistry
The use of “Methyl 4-methoxy-2-nitrobenzoate” in the synthesis of methyl benzoate compounds represents a green chemistry approach . The process uses a recoverable solid acid, reducing the environmental impact compared to traditional methods that use non-recoverable inorganic and organic acids .
Mechanism of Action
Target of Action
Methyl 4-methoxy-2-nitrobenzoate is a nitro compound . Nitro compounds are a very important class of nitrogen derivatives. The nitro group, − NO 2, like the carboxylate anion, is a hybrid of two equivalent resonance structures
Mode of Action
For instance, they can undergo direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .
Biochemical Pathways
Nitro compounds can affect various biochemical pathways depending on their specific targets and mode of action .
Pharmacokinetics
The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight . This could potentially impact the bioavailability of Methyl 4-methoxy-2-nitrobenzoate.
properties
IUPAC Name |
methyl 4-methoxy-2-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-14-6-3-4-7(9(11)15-2)8(5-6)10(12)13/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APKDQNMBIHKQSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70589913 | |
Record name | Methyl 4-methoxy-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70589913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-methoxy-2-nitrobenzoate | |
CAS RN |
181871-73-8 | |
Record name | Methyl 4-methoxy-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70589913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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